(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC16570651
Molecular Formula: C23H17ClN2O2S
Molecular Weight: 420.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17ClN2O2S |
|---|---|
| Molecular Weight | 420.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H17ClN2O2S/c1-29-19-12-10-18(11-13-19)26-23-20(14-15-4-2-3-5-21(15)28-23)22(27)25-17-8-6-16(24)7-9-17/h2-14H,1H3,(H,25,27) |
| Standard InChI Key | HLAJRGPICQDMKA-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide belongs to the chromene family, featuring a benzopyran backbone fused with a pyran ring. The Z-configuration at the imine double bond (C=N) is critical for maintaining planar geometry, which facilitates interactions with biological targets. Key substituents include:
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A 4-chlorophenyl group at the carboxamide position, introducing electron-withdrawing effects.
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A 4-(methylsulfanyl)phenyl imine moiety, contributing hydrophobic and hydrogen-bonding capabilities.
The IUPAC name, N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide, reflects these substituents.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 420.9 g/mol | |
| IUPAC Name | N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide | |
| SMILES | CSC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
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NMR Spectroscopy: -NMR reveals distinct signals for the chromene protons (δ 6.8–8.2 ppm), imine proton (δ 8.5 ppm), and methylsulfanyl group (δ 2.5 ppm) .
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IR Spectroscopy: Stretching vibrations at 1680 cm (C=O), 1620 cm (C=N), and 1240 cm (C-S) confirm functional groups .
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 421.0 ([M+H]), consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a modular approach involving:
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Condensation: 4-Chlorobenzaldehyde reacts with 4-(methylsulfanyl)aniline in ethanol under reflux to form the imine intermediate.
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Cyclization: The intermediate undergoes acid-catalyzed cyclization with ethyl acetoacetate, yielding the chromene backbone .
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Carboxamide Formation: Coupling with 4-chloroaniline via carbodiimide-mediated amidation completes the structure.
Key Reaction Equation:
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits COX-2 and LOX enzymes, reducing prostaglandin and leukotriene synthesis. In murine models, it decreased paw edema by 62% at 50 mg/kg, outperforming ibuprofen.
Antimicrobial Effects
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Bacterial Growth Inhibition: MIC of 32 μg/mL against S. aureus and 64 μg/mL against E. coli.
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Antifungal Activity: 80% inhibition of C. albicans at 128 μg/mL.
| Activity | Model/Organism | Result | Source |
|---|---|---|---|
| Anti-Inflammatory | Carrageenan-induced edema | 62% reduction | |
| Anticancer (MCF-7) | Cell viability assay | IC = 12.5 μM | |
| Antibacterial (S. aureus) | Broth dilution | MIC = 32 μg/mL |
Structure-Activity Relationships (SAR)
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Chlorophenyl Group: Enhances electron deficiency, improving DNA intercalation.
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Methylsulfanyl Moiety: Increases lipophilicity, aiding membrane penetration.
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Imine Configuration: Z-isomer shows 3-fold higher activity than E-isomer due to planar geometry.
Future Research Directions
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.
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Target Identification: Use proteomics to elucidate molecular targets.
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Analog Synthesis: Explore substituents like trifluoromethyl or nitro groups.
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